molecular formula C21H18FN3O3S B2866759 N-(2-fluorophenyl)-2-((3-isopropyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 866873-85-0

N-(2-fluorophenyl)-2-((3-isopropyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No. B2866759
CAS RN: 866873-85-0
M. Wt: 411.45
InChI Key: CYAZKEKNWXCSCV-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-((3-isopropyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H18FN3O3S and its molecular weight is 411.45. The purity is usually 95%.
BenchChem offers high-quality N-(2-fluorophenyl)-2-((3-isopropyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-fluorophenyl)-2-((3-isopropyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medical Imaging Applications

Radiolabeled derivatives of related compounds, such as DPA-714, have been synthesized for imaging the translocator protein (18 kDa) with positron emission tomography (PET). This research highlights the compound's utility in neuroinflammation and neurodegenerative diseases imaging through the selective ligand-binding of the translocator protein (Dollé et al., 2008).

Anticancer Activity

Novel fluoro-substituted compounds, including benzofuran derivatives, have demonstrated anticancer activity. For instance, fluoro-substituted benzo[b]pyran and its derivatives have shown anti-lung cancer activity at low concentrations, compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005). This suggests the potential of N-(2-fluorophenyl)-2-((3-isopropyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide analogs in cancer therapy.

Protein Inhibition for Therapeutic Targets

The synthesis and evaluation of thiazolyl N-benzyl-substituted acetamide derivatives, including related compounds, have shown inhibitory activities against Src kinase, a protein associated with cancer progression. These compounds displayed significant inhibition of cell proliferation in various cancer cell lines, demonstrating their potential as therapeutic agents (Fallah-Tafti et al., 2011).

Antimicrobial Activity

Compounds incorporating the pyrimidine scaffold have been synthesized and evaluated for antimicrobial activity. For example, novel thienopyrimidine linked rhodanine derivatives have shown potent antibacterial potency against a range of bacterial strains, suggesting their application in addressing bacterial infections (Kerru et al., 2019).

properties

IUPAC Name

N-(2-fluorophenyl)-2-[(4-oxo-3-propan-2-yl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O3S/c1-12(2)25-20(27)19-18(13-7-3-6-10-16(13)28-19)24-21(25)29-11-17(26)23-15-9-5-4-8-14(15)22/h3-10,12H,11H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYAZKEKNWXCSCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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